1-[1-(2,4,6-Trimethylphenyl)octan-2-yl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2,4,6-Trimethylphenyl)octan-2-yl]-1H-imidazole is a synthetic organic compound that belongs to the imidazole class of heterocyclic compounds. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties .
Preparation Methods
The synthesis of 1-[1-(2,4,6-Trimethylphenyl)octan-2-yl]-1H-imidazole typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Industrial production methods often employ solvent-free conditions and microwave-assisted synthesis to enhance yield and efficiency .
Chemical Reactions Analysis
1-[1-(2,4,6-Trimethylphenyl)octan-2-yl]-1H-imidazole undergoes several types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and alkylation reactions are common, often using reagents like bromine or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields imidazole N-oxides, while reduction can produce various substituted imidazoles .
Scientific Research Applications
1-[1-(2,4,6-Trimethylphenyl)octan-2-yl]-1H-imidazole has a broad range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential in drug development, particularly in the treatment of infections and inflammatory diseases.
Industry: Utilized in the synthesis of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-[1-(2,4,6-Trimethylphenyl)octan-2-yl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. This coordination can inhibit or activate enzymes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
1-[1-(2,4,6-Trimethylphenyl)octan-2-yl]-1H-imidazole can be compared to other imidazole derivatives, such as:
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Known for its use as a ligand in catalysis.
2-Iminoimidazolines: These compounds are structurally similar but have different electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
61019-44-1 |
---|---|
Molecular Formula |
C20H30N2 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
1-[1-(2,4,6-trimethylphenyl)octan-2-yl]imidazole |
InChI |
InChI=1S/C20H30N2/c1-5-6-7-8-9-19(22-11-10-21-15-22)14-20-17(3)12-16(2)13-18(20)4/h10-13,15,19H,5-9,14H2,1-4H3 |
InChI Key |
SFLSJEITLKNECU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC1=C(C=C(C=C1C)C)C)N2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.